4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and stability, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile typically involves the diazotization of 4-aminobiphenyl followed by coupling with N-ethyl-4-aminobenzene . The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The coupling reaction is usually carried out in an alkaline medium to ensure the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and other materials
Mechanism of Action
The mechanism of action of 4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile involves its interaction with molecular targets through its azo bond and aromatic rings. The compound can undergo electron transfer reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including those involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester
- 4-(Phenylazo)diphenylamine
- 4-(4-Fluorophenylazo)-3-methyl-4H-isoxazol-5-one
Uniqueness
4’-[4-(Ethylamino)phenylazo]-4-biphenylcarbonitrile is unique due to its specific structural features, such as the ethylamino group and biphenylcarbonitrile moiety. These features confer distinct chemical and physical properties, including enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
728932-14-7 |
---|---|
Molecular Formula |
C21H18N4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[4-[[4-(ethylamino)phenyl]diazenyl]phenyl]benzonitrile |
InChI |
InChI=1S/C21H18N4/c1-2-23-19-11-13-21(14-12-19)25-24-20-9-7-18(8-10-20)17-5-3-16(15-22)4-6-17/h3-14,23H,2H2,1H3 |
InChI Key |
WSWCWQDZXLMYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.